molecular formula C13H14N4O5 B2521268 Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate CAS No. 902026-76-0

Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate

Cat. No.: B2521268
CAS No.: 902026-76-0
M. Wt: 306.278
InChI Key: YAEGCSHERFWUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate is a structurally complex heterocyclic compound featuring a fused purino-oxazole ring system. This molecule integrates a purine scaffold (with 4,7-dimethyl substituents and two keto groups at positions 1 and 3) fused to an oxazole ring, further linked to a methyl propanoate ester moiety. The ester group enhances solubility and bioavailability, while the methyl substituents may influence steric and electronic properties.

Properties

IUPAC Name

methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O5/c1-7-6-17-9-10(14-12(17)22-7)15(2)13(20)16(11(9)19)5-4-8(18)21-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEGCSHERFWUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate typically involves multi-step organic synthesis. The process begins with the preparation of the purine and oxazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various organometallic catalysts and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the purine and oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Triazole-Oxazole Hybrids

Compounds like 2-(1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbothioamide (11) () share heterocyclic cores but differ in ring fusion and substituents. The triazole-oxazole hybrids in are synthesized via condensation reactions (e.g., refluxing triazole derivatives with hydrazinecarbothioamides), yielding products in moderate yields (e.g., 69% for compound 9b).

Purine-Based Derivatives

Purine derivatives such as theophylline or allopurinol are well-studied for their pharmacological roles. The target compound’s 1,3-dioxopurine moiety resembles modified xanthine scaffolds but introduces an oxazole ring, which could alter hydrogen-bonding capacity and metabolic stability compared to traditional purines.

Functional Group Impact

  • Ester vs. Thioamide Groups: The methyl propanoate ester in the target compound contrasts with thioamide groups in analogues like 11. Esters generally improve lipophilicity and hydrolytic stability compared to thioamides, which may exhibit stronger hydrogen-bonding but lower metabolic resistance.
  • Methyl Substituents : The 4,7-dimethyl groups on the purine ring may reduce solubility but enhance binding affinity in hydrophobic enzyme pockets, a feature shared with 5-methyl substituents in triazole derivatives ().

Physicochemical and Spectral Properties

While specific data for the target compound are unavailable, comparisons can be inferred:

  • IR Spectra : emphasizes IR spectral matching for product validation. The target compound’s IR profile would show distinct carbonyl stretches (dioxopurine and ester C=O) at ~1700 cm⁻¹, differing from triazole-based analogues.

Data Table: Comparative Analysis of Key Features

Feature Target Compound Compound 9b () Theophylline (Reference)
Core Structure Purino[8,7-b][1,3]oxazole 1,2,3-Triazole-oxazole hybrid Purine (xanthine derivative)
Key Functional Groups 1,3-Dioxopurine, methyl ester Ethyl ester, hydrazinecarbothioamide 1,3-Dimethylxanthine
Synthesis Yield Not reported 69% High (commercial synthesis)
Solubility Moderate (ester enhances lipophilicity) Low (thioamide reduces solubility) Low (improved by salt formation)
Potential Bioactivity Kinase inhibition (hypothesized) Antimicrobial (inferred from analogues) Bronchodilation

Research Findings and Gaps

  • Synthesis Challenges: The fused purino-oxazole system likely requires advanced cyclization strategies, contrasting with simpler condensation routes for triazole derivatives.
  • Stability : The ester group may confer better hydrolytic stability than thioamide-containing analogues, though this requires experimental validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.